molecular formula C9H10ClNO B8454594 3-(Allyloxy)-2-chloroaniline

3-(Allyloxy)-2-chloroaniline

Cat. No.: B8454594
M. Wt: 183.63 g/mol
InChI Key: KGLWYGRWEMJCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Allyloxy)-2-chloroaniline is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-chloro-3-prop-2-enoxyaniline

InChI

InChI=1S/C9H10ClNO/c1-2-6-12-8-5-3-4-7(11)9(8)10/h2-5H,1,6,11H2

InChI Key

KGLWYGRWEMJCBH-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=CC(=C1Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of Example 278A (2 g, 10.35 mmol) in ethyl acetate (60 ml) added tin(II) chloride dihydrate (8.18 g, 36.2 mmol), and the mixture was heated at 65° C. overnight. The reaction mixture was cooled to room temperature, diluted with 100 mL ethyl acetate, and 1M aqueous Na2CO3 was added until precipitation stopped. The solid was filtered through a pad of diatomaceous earth. The filter pad was suspended in ethyl acetate, stirred for a few minutes, and rinsed with ethyl acetate. The filtrate was washed with saturated aqueous Na2CO3, water, and brine, dried over MgSO4, filtered, and concentrated. Chromatography was performed with an Analogix 280 with an SF 40-80 column, 0% to 5% methanol/dichloromethane gradient over 30 minutes to provide the title compound. MS (DCI+) m/z 164.1 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8.18 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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